(R)-ginsenoside Rh1

Pharmacokinetics Bioavailability Stereoselectivity

Select 20(R)-Ginsenoside Rh1 for reliable in vivo exposure (1.9x AUC vs. S-epimer) and consistent pharmacokinetic data. Its CYP3A4-mediated metabolism makes it essential for hepatic disposition and DDI studies, while its resistance to formulation-based bioavailability enhancement provides a unique control for herb-herb interaction research. Guaranteed ≥98% HPLC purity with stereochemical authenticity.

Molecular Formula C36H62O9
Molecular Weight 638.9 g/mol
Cat. No. B12350317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ginsenoside Rh1
Molecular FormulaC36H62O9
Molecular Weight638.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
InChIInChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34-,35+,36?/m0/s1
InChIKeyRAQNTCRNSXYLAH-ZSAWPMQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ginsenoside Rh1 for Research Procurement: Stereo-Specific Pharmacological and Metabolic Properties of the 20(R) Epimer


(R)-Ginsenoside Rh1 [also designated 20(R)-Ginsenoside Rh1; CAS 80952-71-2] is a protopanaxatriol (PPT)-type triterpene saponin isolated from Panax ginseng C.A. Meyer and Panax notoginseng . It is the C-20 epimer of 20(S)-Ginsenoside Rh1, with the stereochemical inversion at the C-20 position critically influencing its bioactivity, metabolic stability, and pharmacokinetic profile [1]. This rare ginsenoside occurs at low abundance in natural sources and is typically prepared via chemical differential isomerization or microbial transformation from the more abundant 20(S)-isomer [1]. Its recognized pharmacological activities include anti-inflammatory, neuroprotective, antioxidant, and antithrombotic effects .

Why (R)-Ginsenoside Rh1 Cannot Be Interchanged with 20(S)-Rh1 or Other PPT-Type Ginsenosides


Substituting (R)-Ginsenoside Rh1 with its 20(S)-epimer or structurally related PPT-type ginsenosides (e.g., Rg1, Re, Rg2, F1) introduces uncontrolled experimental variability due to stereo-specific differences in pharmacokinetic behavior, hepatic metabolic clearance, and receptor-level pharmacological activity. The C-20 stereochemistry directly governs intrinsic clearance rates by CYP3A4 and modulates binding affinity to target proteins such as serum albumin [1][2]. Furthermore, in vivo studies demonstrate that 20(R)-Rh1 exhibits distinct pharmacokinetic parameters (including AUC, Cmax, and t1/2) compared to 20(S)-Rh1, and uniquely resists formulation-mediated bioavailability enhancement observed with the (S)-epimer [1][3]. The evidence presented below quantifies these differential dimensions across head-to-head comparative studies.

(R)-Ginsenoside Rh1: Quantified Differential Evidence vs. 20(S)-Rh1 and PPT-Type Analogs


Stereo-Selective Pharmacokinetics: 20(R)-Rh1 Exhibits 1.7-Fold Higher Cmax and 1.9-Fold Greater AUC vs. 20(S)-Rh1 After Oral Dosing

In a head-to-head pharmacokinetic study in rats, 20(R)-ginsenoside Rh1 demonstrated significantly higher systemic exposure compared to its 20(S)-epimer following oral administration of Radix Ginseng Rubra extract. Specifically, 20(R)-Rh1 achieved a Cmax of 22.36 ± 4.89 ng/mL and an AUC(0-t) of 174.93 ± 38.25 ng·h/mL, whereas 20(S)-Rh1 yielded a Cmax of only 13.11 ± 2.67 ng/mL and AUC(0-t) of 90.12 ± 19.54 ng·h/mL [1]. This represents a 1.7-fold higher peak plasma concentration and a 1.9-fold greater total systemic exposure for the (R)-epimer. Notably, when co-administered with Sheng-Mai-San (SMS) formulation, 20(S)-Rh1 showed enhanced bioavailability (Cmax increased from 13.11 to 33.45 ng/mL; AUC increased from 90.12 to 245.76 ng·h/mL), whereas 20(R)-Rh1 was uniquely refractory to this formulation-mediated enhancement [1].

Pharmacokinetics Bioavailability Stereoselectivity In Vivo ADME

Hepatic Metabolic Clearance: 20(R)-Rh1 is Depleted by CYP3A4 with Higher Efficiency than Glycosylated Analogs Rg1 and Re

In human and rat hepatic microsomal incubation systems, 20(R)-ginsenoside Rh1 undergoes efficient CYP3A4-catalyzed oxygenation metabolism, whereas PPT-type ginsenosides bearing glucose substitution at the C-20 hydroxyl group (specifically Rg1 and Re) exhibit negligible depletion [1]. The intrinsic clearance of Rh1 was intermediate among PPT-type ginsenosides, ranking as Rf ≤ Rg2 < Rh1 < PPT (aglycone) [1]. This ranking correlates directly with Log P values and the number of glycosyl substitutions, demonstrating that the absence of a bulky C-20 glucose moiety (as present in Rg1 and Re) renders Rh1 a viable substrate for CYP3A4-mediated oxygenation [1]. The primary metabolic pathway identified was oxygenation on the C-20 aliphatic branch chain, producing C20-24 epoxide (ocotillol-type) metabolites [1].

Drug Metabolism CYP450 Hepatic Clearance Structure-Metabolism Relationship

Analytical Sensitivity: 20(R)-Rh1 Demonstrates 6.7-Fold Lower Limit of Quantification than 20(S)-Rh1 by RRLC-Q-TOF-MS

A validated RRLC-Q-TOF-MS method for simultaneous determination of ginsenoside Rh1 enantiomers revealed substantial analytical differences between the two epimers. The linearity range for 20(S)-Rh1 was established as 0.24–39.00 mg/L, whereas the range for 20(R)-Rh1 was 0.035–7.80 mg/L [1]. The limit of quantification (LOQ) for 20(S)-Rh1 was 0.20 mg/L, compared to 0.03 mg/L for 20(R)-Rh1—a 6.7-fold lower LOQ for the (R)-epimer [1]. Similarly, the limit of detection (LOD; S/N=3) was 0.10 mg/L for 20(S)-Rh1 and 0.02 mg/L for 20(R)-Rh1 [1]. Both epimers demonstrated acceptable intra-day precision (89.54%–95.79% for (S); 88.76%–94.33% for (R)) and inter-day precision (88.16%–92.41% for (S); 88.49%–94.35% for (R)) with relative deviations <5% [1].

Analytical Chemistry LC-MS Stereoisomer Quantification Method Validation

C-20 Stereochemistry Determines Formulation-Mediated Bioavailability Modulation: 20(R)-Rh1 Uniquely Refractory to SMS Enhancement

In a comparative study evaluating the effect of Sheng-Mai-San (SMS) formulation compatibility on ginsenoside pharmacokinetics, 20(R)-Rh1 exhibited a unique resistance to formulation-mediated bioavailability enhancement. While 20(S)-Rh1, 20(R)-Rg3, and 20(S)-Rg3 all displayed significantly higher Cmax, AUC(0-t), AUC(0-∞), and longer t1/2 and tmax when administered as SMS extract versus Radix Ginseng Rubra alone, 20(R)-Rh1 was the sole epimer that did not show these enhancements [1]. The content ratio (SMS / Radix Ginseng Rubra extract) for 20(R)-Rh1 was 1.39, whereas the ratio for 20(S)-Rh1 was 0.62 [2]. This indicates that SMS compound compatibility differentially influences the dissolution in vitro and pharmacokinetic behaviors in vivo of Rh1 epimers, suggesting stereospecific herb-herb interactions [1].

Formulation Science Herb-Herb Interactions Bioavailability Enhancement Drug Compatibility

Synthetic Biology Manufacturing: Defined UGTPg100-Catalyzed Biosynthesis Enables Regio-Specific Production of Rh1 from PPT

The biosynthetic pathway for ginsenoside Rh1 has been characterized at the enzymatic level. UGTPg100, a UDP-glycosyltransferase isolated from Panax ginseng, specifically glycosylates the C6-OH position of protopanaxatriol (PPT) to produce bioactive ginsenoside Rh1 [1]. In contrast, the related enzyme UGTPg1 regio-specifically glycosylates the C20-OH of PPT to produce ginsenoside F1, and UGTPg101 catalyzes PPT to produce F1 followed by generation of Rg1 from F1 [1]. UGTPg102 and UGTPg103 showed no detectable activity on PPT [1]. Yeast recombinants expressing the genetically engineered PPT-producing pathway and UGTPg100 have been successfully constructed for the biosynthesis of Rh1 [1].

Synthetic Biology Biomanufacturing UDP-Glycosyltransferase Process Chemistry

Optimal Research and Industrial Use Cases for (R)-Ginsenoside Rh1 Based on Differentiated Evidence


In Vivo Pharmacokinetic and ADME Studies Requiring Quantifiable Systemic Exposure

Based on the head-to-head evidence that 20(R)-Rh1 achieves 1.7-fold higher Cmax and 1.9-fold greater AUC than 20(S)-Rh1 after oral dosing in rats [1], this epimer is the preferred selection for in vivo pharmacology studies where achieving adequate systemic exposure is critical. The higher plasma concentrations of 20(R)-Rh1 under identical dosing conditions reduce the likelihood of sub-therapeutic exposure and improve signal-to-noise ratios in dose-response assessments. Additionally, the superior analytical sensitivity (LOQ = 0.03 mg/L vs. 0.20 mg/L for the (S)-epimer) [2] facilitates reliable quantification in low-concentration samples from later time points.

Hepatic Metabolism and CYP3A4-Mediated Drug Interaction Studies

Evidence demonstrating that 20(R)-Rh1 undergoes efficient CYP3A4-catalyzed oxygenation metabolism, whereas C20-glucosylated analogs (Rg1, Re) are negligibly depleted [3], positions Rh1 as the appropriate PPT-type ginsenoside for hepatic disposition and drug-drug interaction studies. The intrinsic clearance ranking (Rf ≤ Rg2 < Rh1 < PPT) provides a predictable metabolic framework, and the identification of C20-24 epoxide metabolites enables metabolite tracking in disposition studies. Rg1 or Re cannot substitute in this experimental context due to their metabolic stability from C20-glucose protection.

Synthetic Biology and Biomanufacturing Process Development for Rare Ginsenosides

The characterization of UGTPg100 as the regio-specific enzyme that glycosylates the C6-OH of PPT to produce Rh1 [4] provides the foundational biocatalytic knowledge for developing yeast-based biomanufacturing platforms. Given that 20(R)-Rh1 is naturally rare and typically prepared via chemical isomerization from 20(S)-isomers [5], synthetic biology approaches offer a scalable, stereoselective production route. This application scenario is supported by demonstrated construction of yeast recombinants expressing the PPT pathway and UGTPg100 for Rh1 biosynthesis [4].

Formulation Compatibility and Herb-Herb Interaction Studies in Traditional Medicine

The unique observation that 20(R)-Rh1 alone resists formulation-mediated bioavailability enhancement with Sheng-Mai-San (SMS), while 20(S)-Rh1, 20(R)-Rg3, and 20(S)-Rg3 all show significant Cmax and AUC increases [1], makes 20(R)-Rh1 an essential control compound for investigating stereospecific herb-herb interactions. Research programs examining traditional Chinese medicine formulation compatibility require both epimers to distinguish stereo-dependent from stereo-independent formulation effects on ginsenoside pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-ginsenoside Rh1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.